2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one
Description
Chemical Identity and IUPAC Nomenclature
The compound 2-bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one belongs to the class of α-bromo ketones, characterized by a carbonyl group adjacent to a bromine atom. Its IUPAC name derives from the ethanone backbone (C=O at position 1), with substituents at the second carbon: a bromine atom and a cyclopropyl group. The aromatic ring at position 1 is a 3,5-difluorophenyl group, indicating fluorine atoms at the meta positions relative to the ketone linkage.
The molecular formula is C₁₁H₁₀BrF₂O , with a molecular weight of 289.10 g/mol . Key structural features include:
The systematic naming follows IUPAC priority rules, where the bromine (bromo) and cyclopropyl groups are numbered based on their positions relative to the ketone. The difluorophenyl group is treated as a single substituent due to its aromatic system .
Historical Context in Organobromine Compound Research
Organobromine compounds have been pivotal in synthetic chemistry since the 20th century, particularly in cross-coupling reactions and pharmaceutical intermediates. The introduction of bromine at the α-position of ketones, as seen in this compound, gained prominence after the development of the Hell–Volhard–Zelinskii reaction, which enables selective bromination of carbonyl compounds .
The integration of cyclopropane rings into brominated ketones emerged in the 1990s, driven by interest in strained hydrocarbon systems. For example, patents such as CN104418718A demonstrated methods to synthesize cyclopropane-containing bromoketones via halogenation and cyclopropanation steps . Concurrently, the difluorophenyl moiety became a hallmark of medicinal chemistry in the 2000s, with fluorine atoms improving metabolic stability and binding affinity in drug candidates .
Significance of Cyclopropane and Difluorophenyl Substituents
The cyclopropane ring introduces angle strain (60° bond angles vs. 109.5° in tetrahedral carbons), enhancing reactivity in ring-opening reactions. This strain facilitates nucleophilic attacks at the brominated carbon, making the compound a versatile electrophile in Suzuki-Miyaura couplings .
The 3,5-difluorophenyl group contributes electronic effects :
- Fluorine's electronegativity withdraws electron density via inductive effects, polarizing the carbonyl group and increasing its electrophilicity .
- Meta-fluorine substitution minimizes steric hindrance while maintaining planar geometry for π-π stacking in supramolecular assemblies .
Together, these substituents create a balance between reactivity and stability, enabling applications in asymmetric catalysis and bioactive molecule synthesis. For instance, similar structures have been used as intermediates in antifungal agents, leveraging the electron-deficient aromatic ring for target binding .
Properties
Molecular Formula |
C11H9BrF2O |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
2-bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C11H9BrF2O/c12-10(6-1-2-6)11(15)7-3-8(13)5-9(14)4-7/h3-6,10H,1-2H2 |
InChI Key |
LZLQJRFZASHHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C(=O)C2=CC(=CC(=C2)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one can be achieved through the bromination of 2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 2-cyclopropyl-1-(3,5-difluorophenyl)ethanol.
Oxidation: Formation of 2-cyclopropyl-1-(3,5-difluorophenyl)ethanoic acid.
Scientific Research Applications
2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play key roles in its reactivity and binding affinity. The compound may undergo nucleophilic attack or form covalent bonds with target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one with structurally related compounds:
Key Observations:
- Electron-Withdrawing Effects : The 3,5-difluorophenyl group in the target compound offers moderate electron withdrawal compared to 3,5-di(trifluoromethyl)phenyl (stronger) and 3,5-dichlorophenyl (weaker) analogs, impacting reaction rates in nucleophilic substitutions .
- Biological Relevance : Pyridinyl analogs (e.g., compound from ) are intermediates in anti-HIV drug synthesis, suggesting the target compound’s utility in medicinal chemistry .
Crystallographic and Analytical Data
- Crystallization : The target compound’s crystallization behavior is expected to differ from halogen-rich analogs like 2-bromo-1-[3,5-di(trifluoromethyl)phenyl]ethan-1-one due to reduced molecular symmetry. Software tools like SHELXL and OLEX2 () are widely used for refining such structures.
- NMR Profiles : The ¹H NMR of 1-(3,5-difluorophenyl) analogs (e.g., ) shows aromatic proton resonances at δ 6.71–7.83 ppm, consistent with fluorine-induced deshielding .
Biological Activity
2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one is an organic compound with significant potential in medicinal chemistry and organic synthesis due to its unique structural features. The compound consists of a brominated ketone structure, which includes a cyclopropyl group and two fluorine atoms attached to a phenyl ring. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one is . Its structure contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 257.099 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 295.6 ± 25.0 °C at 760 mmHg |
| Flash Point | 132.6 ± 23.2 °C |
| LogP | 2.75 |
The biological activity of 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one is primarily attributed to its ability to bind with various molecular targets, including enzymes and receptors. The presence of the cyclopropyl group enhances its steric and electronic properties, potentially facilitating nucleophilic attacks or covalent bonding with target molecules.
Biological Activity Studies
Research has indicated that compounds structurally similar to 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one exhibit various biological activities. Below are notable findings from recent studies:
Anticancer Activity
A study highlighted the compound's potential as an anticancer agent by demonstrating its inhibitory effects on cancer cell lines. The IC50 values were evaluated against different cell lines, showing promising results:
| Cell Line | IC50 (nM) |
|---|---|
| H1975 | 38.6 |
| SNU16 | 77.4 |
| KG1 | 25.3 |
These results suggest that the compound may serve as a lead compound for further development in cancer therapy.
Enzymatic Inhibition
The compound has been investigated for its inhibitory effects on specific enzymes related to cancer proliferation and survival pathways. For example, it was found to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth:
| Target Enzyme | IC50 (nM) |
|---|---|
| FGFR1 | <4.1 |
| FGFR2 | 2.0 ± 0.8 |
This enzymatic inhibition indicates that the compound may play a role in modulating signaling pathways involved in cancer progression.
Case Studies
Several case studies have explored the therapeutic implications of compounds similar to 2-Bromo-2-cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one:
- Case Study on FGFR Inhibition : A derivative of the compound was tested for its ability to inhibit FGFR-related pathways in non-small cell lung cancer (NSCLC) models, demonstrating significant antiproliferative effects without notable toxicity.
- Mechanistic Insights : Research involving molecular docking studies revealed that the compound interacts effectively with the active site of FGFRs, suggesting a mechanism that could be exploited for drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
